

Application Note: Detection of Flunixin in Animal Tissue via LC-MS/MS

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Compound of Interest

Compound Name: *Flunixin*

Cat. No.: *B1672893*

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Introduction

Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.^{[1][2]} Its use in food-producing animals necessitates rigorous monitoring to ensure that residue levels in edible tissues do not exceed established maximum residue limits (MRLs), safeguarding consumer health.^{[1][2][3]} This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of **flunixin** in various animal tissues, including muscle, liver, kidney, and fat.

The described methodology is based on established and validated procedures, offering a reliable framework for regulatory compliance testing, pharmacokinetic studies, and drug residue analysis.^{[1][4][5]} The protocol employs a straightforward extraction and clean-up procedure, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.^{[1][5]}

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of **flunixin** in tissue samples.

Materials and Reagents

- **Flunixin** standard (Toronto Research Chemicals)[6]
- **Flunixin-d3** (internal standard) (Toronto Research Chemicals)[1][6]
- Acetonitrile (HPLC grade)[3]
- Methanol (HPLC grade)[3]
- Water (HPLC grade)[3]
- Formic acid (LC-MS grade)[3]
- Ethyl acetate (analytical grade)[4]
- n-Hexane (analytical grade)[3]
- Ammonium hydroxide
- Hydrochloric acid
- Solid Phase Extraction (SPE) cartridges: Strong Cation Exchange[4] or C18[3][6]
- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- LC-MS/MS system (e.g., Waters Alliance 2695 with Quattro Premier XE or equivalent)[1]

Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve **flunixin** and **flunixin-d3** in methanol to prepare individual stock solutions. Store at -20°C.
- **Working Standard Solutions:** Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile or a suitable solvent mixture.[1] For spiking

and calibration curves, working solutions are typically prepared in the range of 0.1 to 0.4 µg/mL.[\[1\]](#)

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific tissue matrix and laboratory instrumentation. Two primary extraction methods are presented: a simple acetonitrile extraction and a more extensive liquid-liquid extraction with SPE clean-up.

Method 1: Acetonitrile Extraction (primarily for muscle tissue)[\[1\]](#)[\[5\]](#)

- Homogenization: Homogenize the tissue sample (e.g., 2-10 g) to a uniform consistency.[\[1\]](#)
- Extraction: Weigh approximately 200 mg of the homogenized tissue into a centrifuge tube. Add the internal standard (**flunixin-d3**) working solution. Add acetonitrile (e.g., 1 mL), vortex thoroughly, and sonicate for 5 minutes.[\[1\]](#)
- Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at 4°C.[\[1\]](#)
- Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[\[1\]](#)
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[\[1\]](#)
- Filtration and Injection: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction and Solid-Phase Extraction (for various tissues)[\[4\]](#)

- Hydrolysis (optional): For some matrices, an initial acid hydrolysis step may be employed.[\[4\]](#)
- Extraction: Homogenize the tissue sample. To a known amount of homogenate, add the internal standard. Adjust the pH to approximately 9.5 and perform a liquid-liquid extraction with ethyl acetate.[\[4\]](#)

- SPE Clean-up: Purify a portion of the ethyl acetate extract using a strong cation exchange SPE cartridge.[4]
- Elution: Elute the analyte from the SPE cartridge.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
- Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

- LC System: HPLC or UHPLC system
- Column: Reversed-phase C18 column (e.g., Waters XBridge™ C18, 3.5 μm, 2.1 x 150 mm) [1]
- Mobile Phase A: 0.1% formic acid in water[1][3]
- Mobile Phase B: 0.1% formic acid in acetonitrile[1][3]
- Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.[1][2]
- Flow Rate: 0.2 mL/min[1]
- Column Temperature: 35°C[1]
- Injection Volume: 10 μL[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1][5]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|------------------|---------------------|-------------------|-----------------------|
| Flunixin | 297.1 | 279.0 | 22 |
| Flunixin | 297.1 | 263.9 | 33 |
| Flunixin-d3 (IS) | 300.1 | 282.1 | 31 |
| Flunixin-d3 (IS) | 300.1 | 264.0 | 45 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize quantitative data from published studies for the detection of **flunixin** in various bovine tissues.

Table 1: Recovery and Precision Data

| Tissue | Recovery (%) | Coefficient of Variation (%CV) |
|--------|--------------|--------------------------------|
| Liver | 85.9 | 5.9 |
| Kidney | 94.6 | 9.9 |
| Muscle | 87.4 | 4.7 |
| Fat | 87.6 | 4.4 |

Data sourced from a study on edible bovine tissues.[\[4\]](#)

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

| Tissue | Theoretical LOD (µg/kg) | Theoretical LOQ (µg/kg) | Validated LOQ (µg/kg) |
|--------|-------------------------|-------------------------|-----------------------|
| Liver | 0.1 | 0.3 | 1 |
| Kidney | 0.1 | 0.2 | 1 |
| Muscle | 0.2 | 0.6 | 1 |
| Fat | 0.2 | 0.4 | 1 |

Data sourced from a study on edible bovine tissues.[4]

Table 3: Linearity and Calibration Range

| Tissue | Calibration Range (µg/kg) |
|---------------|---------------------------|
| Bovine Muscle | 10 - 40 |
| Bovine Liver | 1 - 400 |
| Bovine Kidney | 1 - 400 |
| Bovine Fat | 1 - 100 |

Calibration range for bovine muscle is from one study[1], while the ranges for liver, kidney, and fat are from another.[4]

Experimental Workflow Visualization



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Caption: A flowchart of the LC-MS/MS protocol for **flunixin** detection in tissue samples.

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- To cite this document: BenchChem. [Application Note: Detection of Flunixin in Animal Tissue via LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672893#lc-ms-ms-protocol-for-detecting-flunixin-in-tissue]

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